5-Bromo-2,3-dichlorobenzaldehyde

説明

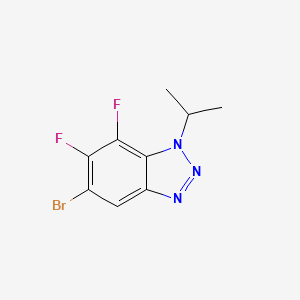

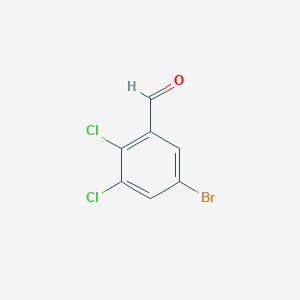

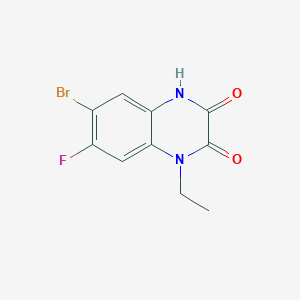

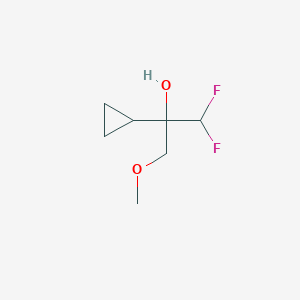

5-Bromo-2,3-dichlorobenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O . It is used as an intermediate in organic syntheses .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dichlorobenzaldehyde consists of a benzene ring substituted with bromine, chlorine, and an aldehyde group . The exact positions of these substituents on the benzene ring define the compound .Physical And Chemical Properties Analysis

5-Bromo-2,3-dichlorobenzaldehyde appears as a white crystalline powder . It has a molecular weight of 253.908 Da .科学的研究の応用

Preparation of Heteroditopic Ligands for Metal Salts : A study by Wang et al. (2006) described the one-pot bromo- and chloro-methylation of various 5-substituted salicylaldehydes, including 5-Bromo-2,3-dichlorobenzaldehyde. This process is a convenient method for attaching functional arms to salicylaldehydes for applications in organic and coordination chemistry, particularly in the synthesis of piperazine-containing heteroditopic ligands as receptors for metal salts (Wang et al., 2006).

Migration of Halogen Atoms in Halogeno-Derivatives : Hertog and Schogt (2010) investigated the chlorination of 3-bromo-2,4-dihydroxypyridine, leading to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This study highlights the potential for halogen atom migration in halogeno-derivatives, which can be essential in the synthesis of complex organic compounds (Hertog & Schogt, 2010).

Catalyzed Amination of Polyhalopyridines : Ji, Li, and Bunnelle (2003) demonstrated the selective amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex. This process predominantly yields 5-amino-2-chloropyridine, showcasing the chemical's utility in specialized organic synthesis processes (Ji, Li, & Bunnelle, 2003).

Synthesis of Metal-Complexing Molecular Rods : Research by Schwab, Fleischer, and Michl (2002) involved the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, useful for preparing metal-complexing molecular rods. This work highlights the role of 5-Bromo-2,3-dichlorobenzaldehyde in advanced material science and coordination chemistry (Schwab, Fleischer, & Michl, 2002).

Detection of DNA Synthesis in Cell Cycle Profiling : Ligasová et al. (2017) presented a method for detecting replicational activity in cells using 5-bromo-2′-deoxyuridine, a compound related to 5-Bromo-2,3-dichlorobenzaldehyde. This approach is optimized for minimal impact on cellular structures and is applicable in both formaldehyde- and ethanol-fixed cells (Ligasová, Konečný, Frydrych, & Koberna, 2017).

Safety and Hazards

特性

IUPAC Name |

5-bromo-2,3-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOHXHVHFHRLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)

![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)

![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1379834.png)

![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride](/img/structure/B1379837.png)